[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate
Description
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate is a chromen-4-one derivative fused with a benzothiazole moiety and an acetyloxy group at position 5. Its molecular formula is C₁₈H₁₁NO₄S, with a molecular weight of 337.35 g/mol (calculated based on analogous structures in ). The compound’s structure combines the planar aromaticity of benzothiazole (known for electron-deficient properties and bioactivity) with the chromen-4-one scaffold, which is associated with diverse pharmacological activities, including anti-inflammatory and anticancer effects. The acetyloxy group at position 7 enhances solubility and modulates metabolic stability compared to unsubstituted analogs .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4S/c1-10(20)23-11-6-7-12-15(8-11)22-9-13(17(12)21)18-19-14-4-2-3-5-16(14)24-18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRAHSPFEYHGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320776 | |
| Record name | [3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810023 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58629-15-5 | |
| Record name | [3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate typically involves the formation of the benzothiazole and chromone moieties followed by their coupling and esterification. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. This is followed by the cyclization of a suitable precursor to form the chromone ring. The final step involves the esterification of the chromone derivative with acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. Solvent recycling and waste minimization are also important considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to substitute the acetate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the chromone moiety, which can exhibit fluorescence. It is also investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate is explored for its potential as a drug candidate. Its structural features allow it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
Key analogs differ in substituents on the chromen-4-one core, benzothiazole modifications, or ester groups. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (XLogP3): The parent acetate derivative (XLogP3 ~3.0) is less lipophilic than its cinnamate analog (XLogP3 = 5.5), which may impact membrane permeability and CNS penetration . The 8-methyl-substituted analog () has a higher molecular weight (351.38 vs.
- Hydrogen Bonding and Solubility: The acetate group in the target compound provides two hydrogen bond acceptors (ester carbonyl and chromenone oxygen), enhancing aqueous solubility compared to the cinnamate ester, which lacks polar groups . The benzyl-substituted analog () has a higher topological polar surface area (TPSA ~93.7 Ų), suggesting reduced passive diffusion .
Biological Activity
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate is a complex organic compound that integrates the structural features of benzothiazole and chromone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The IUPAC name of the compound is [3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] acetate, and its molecular formula is . The presence of both benzothiazole and chromone moieties contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate can inhibit the growth of various bacterial strains. In a screening of 41 compounds, some demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, while others showed antifungal effects against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 25 µg/mL |
| Compound B | Escherichia coli | 50 µg/mL |
| Compound C | Candida albicans | 30 µg/mL |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely studied. Several compounds have shown cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer cells (HepG2). The structure–activity relationship (SAR) studies suggest that modifications to the benzothiazole or chromone moieties can enhance anticancer efficacy .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several benzothiazole derivatives on MCF-7 breast cancer cells. The results indicated that specific substitutions on the benzothiazole ring significantly increased cytotoxicity compared to unsubstituted derivatives.
Table 2: Cytotoxicity of Benzothiazole Derivatives on MCF-7 Cells
| Compound Name | IC50 (µM) |
|---|---|
| Unsubstituted Benzothiazole | 45 |
| 2-Methoxybenzothiazole | 15 |
| 4-Dimethylaminobenzothiazole | 10 |
Anti-inflammatory Activity
The anti-inflammatory properties of [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Preliminary studies suggest that this compound may modulate inflammatory responses by interfering with signaling pathways such as NF-kB .
The mechanism by which [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate exerts its biological effects involves interaction with various biological targets. It may act as an enzyme inhibitor or modulate receptor activity by binding to specific sites, thereby altering cellular signaling pathways. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation.
Q & A
Q. What analytical criteria confirm the compound’s identity and purity in peer-reviewed studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
